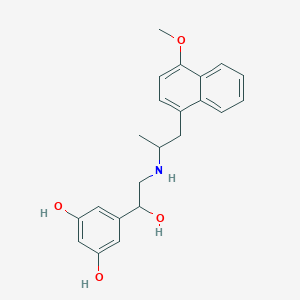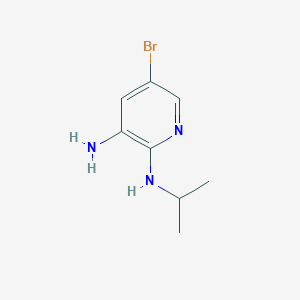
4-Ethyl-2-methoxy-N,N-dimethylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Ethyl-2-methoxy-N,N-dimethylaniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of an ethyl group, a methoxy group, and two methyl groups attached to the nitrogen atom of the aniline ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-2-methoxy-N,N-dimethylaniline can be achieved through several methods. One common approach involves the alkylation of 2-methoxyaniline with ethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or ethanol under reflux conditions.
Another method involves the reduction of this compound using sodium borohydride or lithium aluminum hydride. This reduction process is often performed in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound typically involves large-scale alkylation reactions using automated reactors. The use of continuous flow reactors allows for better control over reaction conditions, leading to higher yields and purity of the final product. Catalysts such as palladium or platinum may be employed to enhance the reaction efficiency.
化学反应分析
Types of Reactions
4-Ethyl-2-methoxy-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride yield the corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy and ethyl groups direct incoming electrophiles to specific positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives and other substituted products.
科学研究应用
4-Ethyl-2-methoxy-N,N-dimethylaniline has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers and resins, as well as in the formulation of specialty chemicals.
作用机制
The mechanism of action of 4-Ethyl-2-methoxy-N,N-dimethylaniline involves its interaction with specific molecular targets. The compound can act as an electron donor or acceptor, facilitating redox reactions. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
N,N-Dimethylaniline: A simpler derivative with two methyl groups attached to the nitrogen atom.
4-Methoxy-N,N-dimethylaniline: Similar structure but lacks the ethyl group.
2-Methoxy-N,N-dimethylaniline: Similar structure but lacks the ethyl group and has the methoxy group in a different position.
Uniqueness
4-Ethyl-2-methoxy-N,N-dimethylaniline is unique due to the presence of both an ethyl and a methoxy group, which can influence its chemical reactivity and biological activity. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for various applications.
属性
分子式 |
C11H17NO |
|---|---|
分子量 |
179.26 g/mol |
IUPAC 名称 |
4-ethyl-2-methoxy-N,N-dimethylaniline |
InChI |
InChI=1S/C11H17NO/c1-5-9-6-7-10(12(2)3)11(8-9)13-4/h6-8H,5H2,1-4H3 |
InChI 键 |
KXYIJGLAEIZSQQ-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC(=C(C=C1)N(C)C)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





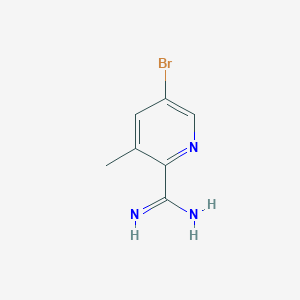
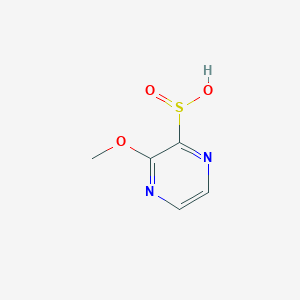
![4-methyl-10,13-dithia-3,4,5-triazatetracyclo[10.3.0.02,6.07,11]pentadeca-1(12),2,5,7(11),8,14-hexaene](/img/structure/B12961271.png)
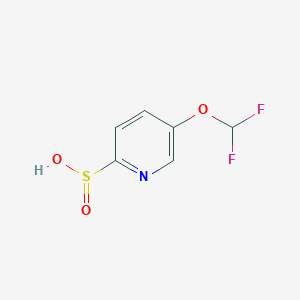
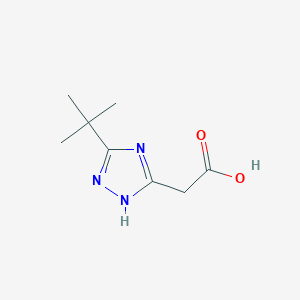


![2-(Thiazolo[5,4-d]pyrimidin-7-ylthio)acetic acid](/img/structure/B12961312.png)

